molecular formula C24H27ClN4O4 B4242333 N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide

N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide

Cat. No.: B4242333
M. Wt: 470.9 g/mol
InChI Key: HZNPGMWSBVSESB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoxaline ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow processes, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide is unique due to its specific combination of functional groups and the quinoxaline ring structure

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(2-methoxyanilino)-2-oxoethyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O4/c1-33-21-12-5-3-10-18(21)27-22(30)14-20-23(31)28-17-9-2-4-11-19(17)29(20)24(32)26-16-8-6-7-15(25)13-16/h3,5-8,10,12-13,17,19-20H,2,4,9,11,14H2,1H3,(H,26,32)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNPGMWSBVSESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide
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N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide
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N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide
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N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide
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N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide
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N-(3-chlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide

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